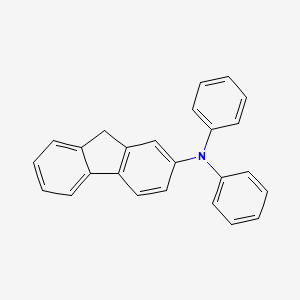

N,N-Diphenyl-9H-fluoren-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-ジフェニル-9H-フルオレン-2-アミンは、フルオレン誘導体のクラスに属する有機化合物です。この化合物は、フルオレン-2-アミン構造の窒素原子に2つのフェニル基が結合していることを特徴としています。

準備方法

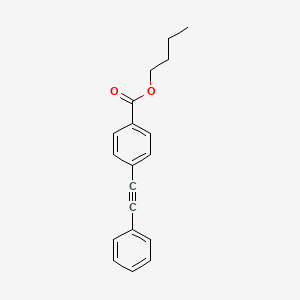

N,N-ジフェニル-9H-フルオレン-2-アミンの合成は、通常、2段階のプロトコルで行われます。最初のステップは、2-メチルブト-3-イン-2-オールを対応するアリールブロマイドとカップリングする薗頭反応です。 続いて、得られた官能基化ブト-3-イン-2-オールを塩基触媒で開裂します 。薗頭カップリングの反応条件は、通常、トリエチルアミンなどの塩基の存在下で、パラジウム触媒と銅助触媒を使用することを含みます。塩基触媒開裂ステップには、水酸化ナトリウムなどの強塩基が必要になることがよくあります。

化学反応の分析

N,N-ジフェニル-9H-フルオレン-2-アミンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができ、対応するフルオレノン誘導体を生成します。

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アミン誘導体を生成します。

置換: 求電子置換反応は、ブロムまたは硝酸などの試薬がブロムまたはニトロ基などの置換基を導入できるフェニル環で起こります。

カップリング反応: この化合物は、鈴木カップリングやヘックカップリングなどのカップリング反応に参加して、より複雑な分子構造を形成できます。

科学研究での応用

N,N-ジフェニル-9H-フルオレン-2-アミンは、科学研究において幅広い応用範囲を持っています。

材料科学: この化合物は、高いフォトルミネセンスとエレクトロルミネセンス効率により、有機発光ダイオード(OLED)の開発に使用されています.

有機エレクトロニクス: この化合物は、有機太陽電池や電界効果トランジスタにおける可能性について調査されています。

非線形光学: 2光子吸収特性が向上しているため、光制限、2光子顕微鏡、3次元微細加工などの用途で使用されています.

色素増感型太陽電池: この化合物は、太陽電池用の有機色素の構成要素として機能し、光の吸収とエネルギー変換の効率に貢献しています.

科学的研究の応用

N,N-Diphenyl-9H-fluoren-2-amine has a wide range of applications in scientific research:

Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its high photoluminescence and electroluminescence efficiencies.

Organic Electronics: The compound is explored for its potential in organic photovoltaic cells and field-effect transistors.

Non-linear Optics: Due to its enhanced two-photon absorption properties, it is used in applications such as optical limiting, two-photon microscopy, and three-dimensional microfabrication.

Dye-Sensitized Solar Cells: It serves as a component in organic dyes for solar cells, contributing to the efficiency of light absorption and energy conversion.

作用機序

N,N-ジフェニル-9H-フルオレン-2-アミンの応用における作用機序は、主にその電子特性に基づいています。この化合物は、フルオレンコアとフェニル基の間の効率的な共役により、強いフォトルミネセンスとエレクトロルミネセンスを示します。この共役は、光の吸収と放出を促進し、OLEDやその他のオプトエレクトロニクスデバイスでの使用に適しています。 さらに、窒素原子の存在により、さまざまな分子標的との相互作用が可能になり、さまざまな用途での機能性が向上します .

類似の化合物との比較

N,N-ジフェニル-9H-フルオレン-2-アミンは、以下のような他のフルオレン誘導体と比較できます。

9,9-ジエチル-7-エチニル-N,N-ジフェニル-9H-フルオレン-2-アミン: この化合物は、類似の構造的特徴を持っていますが、エチニル基が含まれており、特定の用途での電子特性を向上させることができます.

9,9-ジフェニル-9H-フルオレン-2-アミン: この誘導体にはエチニル基がありませんが、ジフェニル置換を共有しており、材料科学や有機エレクトロニクスにおける同様の用途に役立ちます.

N-(9,9-ジフェニル-9H-フルオレン-2-イル)-N-フェニルピレン-1-アミン: この化合物は、ピレンユニットを含んでおり、OLEDやその他のオプトエレクトロニクスデバイスでの使用に適した光物理特性をさらに向上させることができます.

N,N-ジフェニル-9H-フルオレン-2-アミンは、構造的特徴と電子特性のユニークな組み合わせにより、さまざまな科学的および産業的用途において貴重な化合物となっています。

類似化合物との比較

N,N-Diphenyl-9H-fluoren-2-amine can be compared with other fluorene derivatives such as:

9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine: This compound has similar structural features but includes ethynyl groups, which can enhance its electronic properties for specific applications.

9,9-Diphenyl-9H-fluoren-2-amine: This derivative lacks the ethynyl groups but shares the diphenyl substitution, making it useful for similar applications in materials science and organic electronics.

N-(9,9-diphenyl-9H-fluoren-2-yl)-N-phenylpyren-1-amine: This compound includes a pyrene unit, which can further enhance its photophysical properties for use in OLEDs and other optoelectronic devices.

This compound stands out due to its unique combination of structural features and electronic properties, making it a valuable compound in various scientific and industrial applications.

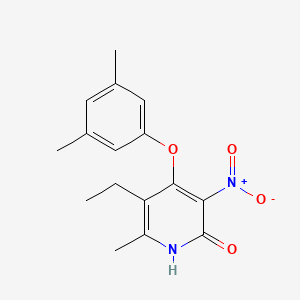

特性

CAS番号 |

870133-75-8 |

|---|---|

分子式 |

C25H19N |

分子量 |

333.4 g/mol |

IUPAC名 |

N,N-diphenyl-9H-fluoren-2-amine |

InChI |

InChI=1S/C25H19N/c1-3-10-21(11-4-1)26(22-12-5-2-6-13-22)23-15-16-25-20(18-23)17-19-9-7-8-14-24(19)25/h1-16,18H,17H2 |

InChIキー |

KNKZDVVIOSWPOJ-UHFFFAOYSA-N |

正規SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione](/img/structure/B12531086.png)

![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)

![Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-](/img/structure/B12531115.png)

![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)

![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)